H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH
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Overview
Description
The compound H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH is a peptide consisting of the amino acids alanine, valine, valine, tyrosine, glycine, leucine, and arginine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Cleavage: Detaching the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or Dess-Martin periodinane can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Site-directed mutagenesis or chemical synthesis methods can introduce substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in linearized peptides.
Scientific Research Applications
H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for therapeutic potential in treating diseases by modulating biological pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
H-Ala-Val-Val-Tyr-Gly-Leu-Lys-OH: Similar structure but with lysine instead of arginine.
H-Ala-Val-Val-Tyr-Gly-Leu-His-OH: Contains histidine instead of arginine.
H-Ala-Val-Val-Tyr-Gly-Leu-Ser-OH: Serine replaces arginine in the sequence.
Uniqueness
H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH: is unique due to the presence of arginine, which can influence its binding properties and biological activity
Properties
CAS No. |
489472-77-7 |
---|---|
Molecular Formula |
C36H60N10O9 |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H60N10O9/c1-18(2)15-25(32(51)43-24(35(54)55)9-8-14-40-36(38)39)42-27(48)17-41-31(50)26(16-22-10-12-23(47)13-11-22)44-33(52)28(19(3)4)46-34(53)29(20(5)6)45-30(49)21(7)37/h10-13,18-21,24-26,28-29,47H,8-9,14-17,37H2,1-7H3,(H,41,50)(H,42,48)(H,43,51)(H,44,52)(H,45,49)(H,46,53)(H,54,55)(H4,38,39,40)/t21-,24-,25-,26-,28-,29-/m0/s1 |
InChI Key |
LGBYIYUPZYDJSO-JIPGPKKKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
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